5-(Furan-2-yl)picolinic acid

Descripción general

Descripción

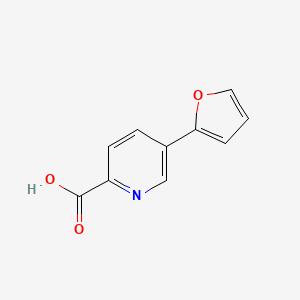

5-(Furan-2-yl)picolinic acid is an organic compound that features a furan ring attached to a picolinic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Furan-2-yl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: Reduction reactions can modify the furan ring or the picolinic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and picolinic acid rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Aplicaciones Científicas De Investigación

5-(Furan-2-yl)picolinic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-(Furan-2-yl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it disrupts their structure and function, inhibiting processes like viral replication and cellular homeostasis . This compound also interferes with viral-cellular membrane fusion, preventing viral entry into host cells .

Comparación Con Compuestos Similares

Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

Furan-2-carboxylic Acid: A furan derivative with a carboxylic acid group at the 2-position.

Uniqueness: 5-(Furan-2-yl)picolinic acid is unique due to the combination of the furan and picolinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

5-(Furan-2-yl)picolinic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and material science due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antioxidant properties, anticancer potential, and other significant pharmacological effects.

Chemical Structure and Properties

This compound features a furan ring attached to a picolinic acid moiety, with the chemical formula and a molecular weight of approximately 189.17 g/mol. The unique combination of furan and pyridine functionalities enhances its reactivity and biological activity, making it a promising scaffold for drug discovery.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Notably, it has shown selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, in vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cisplatin-resistant ovarian cancer cell lines (A2780cis) with selectivity indices greater than 3.4 . This selectivity is particularly important for developing effective cancer therapies that minimize damage to healthy tissues.

Tyrosinase Inhibition

This compound has also been investigated for its tyrosinase inhibitory activity , which is relevant for skin whitening agents and the treatment of hyperpigmentation disorders. In comparative studies, certain derivatives showed potent inhibition of mushroom tyrosinase, with IC50 values significantly lower than those of standard inhibitors like kojic acid . This suggests that modifications to the furan or picolinic components could enhance this activity.

Table: Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Selective cytotoxicity against cancer cells | |

| Tyrosinase Inhibition | Inhibits enzyme activity |

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound derivatives, researchers found that specific complexes exhibited significant antiproliferative effects on both sensitive and resistant ovarian cancer cell lines. The selectivity index indicated that these compounds could effectively target cancer cells while minimizing toxicity to normal fibroblasts . This highlights their potential as new candidates for cancer therapy.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. These studies revealed that modifications to the structure could enhance binding affinity and selectivity towards tyrosinase and other enzymes implicated in disease processes .

Propiedades

IUPAC Name |

5-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWJYKGQIACFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649934 | |

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930110-99-9 | |

| Record name | 5-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.